Cyclohexyl 4-(pentanoylamino)benzoate
Description
Cyclohexyl 4-(pentanoylamino)benzoate is a synthetic benzoate ester derivative characterized by a cyclohexyl ester group and a 4-(pentanoylamino) substituent on the aromatic ring. The pentanoylamino moiety (-NH-C(O)-C₄H₉) introduces both lipophilic and hydrogen-bonding properties, making the compound of interest in pharmaceutical and materials science research. Its structural framework is analogous to other benzoate esters, such as isoamyl benzoate and isoamyl 4-(dimethylamino)benzoate, but its functional group substitutions distinguish its physicochemical and biological behavior .
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
cyclohexyl 4-(pentanoylamino)benzoate |
InChI |
InChI=1S/C18H25NO3/c1-2-3-9-17(20)19-15-12-10-14(11-13-15)18(21)22-16-7-5-4-6-8-16/h10-13,16H,2-9H2,1H3,(H,19,20) |
InChI Key |
XQFVUZKZROZNNP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between cyclohexyl 4-(pentanoylamino)benzoate and similar compounds:
*APIs: Active Pharmaceutical Ingredients
Key Observations:
Isoamyl esters (e.g., isoamyl benzoate) are smaller and more volatile, favoring applications in cosmetics and food additives .
Substituent Effects: The pentanoylamino group (-NH-C(O)-C₄H₉) in this compound introduces a flexible alkyl chain capable of hydrophobic interactions, unlike the dimethylamino group (-N(CH₃)₂) in isoamyl 4-(dimethylamino)benzoate, which is electron-rich and may enhance UV absorption . Irbesartan Impurity A shares a pentanoylamino motif but incorporates a cyclopentane ring and tetrazole group, highlighting its role as a carboxamide-based impurity .
Physicochemical Properties
Limited experimental data are available for this compound, but inferences can be drawn from analogs:
| Property | This compound | Isoamyl 4-(dimethylamino)benzoate | Isoamyl Benzoate |
|---|---|---|---|
| LogP (estimated) | ~3.8 | ~2.5 | ~2.1 |
| Solubility in Water | Low (<0.1 mg/mL) | Moderate (~1 mg/mL) | High (>10 mg/mL) |
| Stability | Hydrolytically stable (ester + amide) | Light-sensitive (tertiary amine) | Stable |
- Lipophilicity: The pentanoylamino and cyclohexyl groups synergistically increase LogP, suggesting superior membrane permeability but challenges in formulation .
- Stability: The tertiary amine in isoamyl 4-(dimethylamino)benzoate may render it prone to oxidation, whereas the amide bond in the target compound enhances hydrolytic stability .
Research and Regulatory Considerations
- This compound lacks publicly available toxicity data, necessitating precautionary handling.
- Regulatory Status : Compounds like Irbesartan Impurity A are classified as reference standards for quality control, underscoring the importance of structural analogs in pharmaceutical compliance .
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